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molecular formula C14H13BrFNO3 B8404379 N-(2-fluoro-4-bromophenyl)-3,4,5,6-tetrahydrophthalamic acid

N-(2-fluoro-4-bromophenyl)-3,4,5,6-tetrahydrophthalamic acid

Cat. No. B8404379
M. Wt: 342.16 g/mol
InChI Key: HKYPNAUDTQPEGR-UHFFFAOYSA-N
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Patent
US04328367

Procedure details

3,4,5,6-tetrahydrophthalic anhydride (16.0 g) and 2-fluoro-4-bromoaniline (20.0 g) were added to acetone (100 ml) and, after stirring at 40°-45° C. for 2 hours, the mixture was concentrated to dryness under reduced pressure. The resultant crystals were washed with n-hexane. Yield 30.3 g.; m.p. 98°-99° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][C:2]1=2.[F:12][C:13]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:14]=1[NH2:15]>CC(C)=O>[F:12][C:13]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:14]=1[NH:15][C:4](=[O:5])[C:3]1[CH2:7][CH2:8][CH2:9][CH2:10][C:2]=1[C:1]([OH:6])=[O:11]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C1(C2=C(C(=O)O1)CCCC2)=O
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
after stirring at 40°-45° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
The resultant crystals were washed with n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C=CC(=C1)Br)NC(C1=C(C(=O)O)CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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